molecular formula C9H8N2S2 B2356357 N-(benzo[d]thiazol-5-yl)ethanethioamide CAS No. 1396866-10-6

N-(benzo[d]thiazol-5-yl)ethanethioamide

Cat. No.: B2356357
CAS No.: 1396866-10-6
M. Wt: 208.3
InChI Key: FQKANVCRBJQOBP-UHFFFAOYSA-N
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Description

N-(benzo[d]thiazol-5-yl)ethanethioamide is a chemical compound that belongs to the class of benzothiazole derivatives Benzothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(benzo[d]thiazol-5-yl)ethanethioamide typically involves the reaction of 2-aminobenzothiazole with ethanethioamide under specific conditions. One common method includes the use of a coupling agent to facilitate the reaction between the amine group of 2-aminobenzothiazole and the thioamide group of ethanethioamide. The reaction is usually carried out in a solvent such as ethanol or methanol, and the mixture is heated to reflux for several hours to ensure complete reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, and may include additional purification steps such as recrystallization or chromatography to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

N-(benzo[d]thiazol-5-yl)ethanethioamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thioamide group to an amine group.

    Substitution: The benzothiazole ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents such as halogens or alkylating agents can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines.

Scientific Research Applications

Comparison with Similar Compounds

N-(benzo[d]thiazol-5-yl)ethanethioamide can be compared with other benzothiazole derivatives, such as:

The uniqueness of this compound lies in its specific structure and the resulting properties, which can be tailored for various applications through chemical modifications.

Properties

IUPAC Name

N-(1,3-benzothiazol-5-yl)ethanethioamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2S2/c1-6(12)11-7-2-3-9-8(4-7)10-5-13-9/h2-5H,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQKANVCRBJQOBP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=S)NC1=CC2=C(C=C1)SC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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